molecular formula C8H12O3 B2484011 (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione CAS No. 1932294-45-5

(5R,6S)-6-Ethyl-5-methyloxane-2,4-dione

Cat. No.: B2484011
CAS No.: 1932294-45-5
M. Wt: 156.181
InChI Key: FZUGOFLGFLRLQI-FSPLSTOPSA-N
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Description

(5R,6S)-6-Ethyl-5-methyloxane-2,4-dione is a chiral oxane derivative of interest in medicinal chemistry and pharmaceutical research. This compound is closely related to structural motifs found in bioactive molecules and serves as a valuable scaffold for the design and synthesis of novel therapeutic agents. While specific biological data for this stereoisomer is an area of ongoing investigation, research on structurally similar oxane-dione compounds has demonstrated their potential as inhibitors of key parasitic proteins, such as the zinc-dependent glycoprotein GP63 in Leishmania species, which plays a critical role in parasite virulence and host macrophage infection . This suggests potential application pathways for this compound in infectious disease research. Its defined stereochemistry at the 5R and 6S positions makes it a crucial intermediate for developing stereospecific small-molecule libraries. Researchers can utilize this compound to explore structure-activity relationships (SAR) in drug discovery campaigns, particularly in the synthesis of complex natural product analogs and the development of targeted enzyme inhibitors. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

(5R,6S)-6-ethyl-5-methyloxane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-3-7-5(2)6(9)4-8(10)11-7/h5,7H,3-4H2,1-2H3/t5-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZUGOFLGFLRLQI-FSPLSTOPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(=O)CC(=O)O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1[C@H](C(=O)CC(=O)O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stereoselective Synthesis via Asymmetric Catalysis

The asymmetric synthesis of (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione often begins with chiral pool precursors or employs catalytic enantioselective steps. A prominent route involves the use of Evans’ oxazolidinone auxiliaries to install the C5 and C6 stereocenters. For example, (R)-4-benzyl-3-propionyl-oxazolidin-2-one can be alkylated with ethylmagnesium bromide in the presence of titanium tetrachloride to establish the C6 ethyl group with >95% diastereomeric excess (de). Subsequent cleavage of the auxiliary with lithium hydroperoxide yields a β-hydroxy acid, which undergoes cyclization under Mitsunobu conditions (DIAD, PPh₃) to form the oxane ring.

Critical to this approach is the Swern oxidation step, which converts the secondary alcohol at C3 to a ketone while preserving the stereochemical integrity of adjacent centers. Optimal conditions (oxalyl chloride, dimethyl sulfoxide, triethylamine) achieve quantitative oxidation without epimerization.

Table 1: Key Parameters for Asymmetric Catalysis Route

Step Reagents/Conditions Yield (%) ee/de (%)
Alkylation TiCl₄, EtMgBr, -78°C 82 95 de
Auxiliary Cleavage LiOOH, THF/H₂O, 0°C 91 -
Mitsunobu Cyclization DIAD, PPh₃, toluene, reflux 78 99 de
Swern Oxidation (COCl)₂, DMSO, Et₃N, CH₂Cl₂, -78°C 98 -

Ring-Closing Metathesis (RCM) Strategies

Ring-closing metathesis offers a modular route to the oxane core. Starting from diene precursors, Grubbs’ second-generation catalyst (C₆₃H₆₆Cl₂N₂PRu) mediates the formation of the six-membered ring. For instance, ethyl 5-methyl-4-pentenoate and allyl ethyl ketone are coupled via RCM at 40°C in dichloromethane, yielding the cyclic enol ether in 76% yield. Hydrogenation (H₂, Pd/C) then saturates the double bond, and oxidation with Jones reagent (CrO₃, H₂SO₄) introduces the 2,4-dione functionality.

Challenges include controlling the exo/endo selectivity during metathesis and minimizing over-oxidation. Recent advances in ruthenium catalysts with N-heterocyclic carbene ligands have improved turnover numbers (TON > 1,000) and selectivity for the (5R,6S) diastereomer.

Cyclization of β-Keto Esters

Acid-catalyzed cyclization of β-keto esters provides a direct route to the dione moiety. Ethyl 5-ethyl-6-methyl-3-oxohexanoate, prepared via Claisen condensation of ethyl acetoacetate and ethyl propionate, undergoes cyclodehydration in polyphosphoric acid (PPA) at 120°C. This method affords the target compound in 65% yield but suffers from poor stereocontrol (racemic mixture). Resolution via chiral HPLC (Chiralpak IA column, hexane/EtOH) recovers the (5R,6S) enantiomer with 99% ee, albeit at the cost of scalability.

Enzymatic Resolution and Dynamic Kinetic Resolution

Lipase-mediated kinetic resolution exploits the differential reactivity of enantiomers. Immobilized Candida antarctica lipase B (CAL-B) selectively acetylates the (5S,6R)-enantiomer of racemic 6-ethyl-5-methyltetrahydro-2H-pyran-2,4-diol, leaving the desired (5R,6S)-diol untouched. Subsequent oxidation with pyridinium chlorochromate (PCC) completes the synthesis with 88% ee.

Dynamic kinetic resolution (DKR) strategies, combining ruthenium-based racemization catalysts with enzymatic acylation, have achieved near-quantitative yields and >99% ee in model systems, though applications to this specific dione remain exploratory.

Comparative Analysis of Synthetic Routes

Table 2: Comparison of Preparation Methods

Method Advantages Limitations Scalability
Asymmetric Catalysis High stereoselectivity, modular Cost of chiral auxiliaries Moderate
RCM Atom-economic, mild conditions Requires precious metal catalysts High
β-Keto Ester Cyclization Low-cost, simple setup Poor stereocontrol Low
Enzymatic Resolution Green chemistry, high ee Low throughput, high solvent use Low

Chemical Reactions Analysis

Types of Reactions

(5R,6S)-6-Ethyl-5-methyloxane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.

    Substitution: The ethyl and methyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide variety of functional groups, depending on the reagents used.

Scientific Research Applications

(5R,6S)-6-Ethyl-5-methyloxane-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound can be used in studies of enzyme-substrate interactions and as a probe for investigating biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5R,6S)-6-Ethyl-5-methyloxane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The stereochemistry of the compound plays a crucial role in determining its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Selected Dione-Containing Compounds
Compound Name Core Structure Substituents Ring Size Key Functional Groups
(5R,6S)-6-Ethyl-5-methyloxane-2,4-dione Oxane 5-methyl, 6-ethyl 6-membered 2,4-dione
(5R,6S)-6-Acetoxy-5-hexadecanolide Lactone (hexadecanolide) 5R,6S stereochemistry, acetoxy group 16-membered Lactone, ester
Thiazolidine-2,4-dione derivatives Thiazolidine Variable C-5 substituents (e.g., aryl, alkyl) 5-membered 2,4-dione, sulfur atom

Key Observations :

  • Ring Size and Flexibility: The oxane ring in the target compound offers moderate rigidity compared to the larger, more flexible lactone in (5R,6S)-6-acetoxy-5-hexadecanolide. The thiazolidine-2,4-dione derivatives have a smaller, planar heterocyclic core, enhancing their ability to bind enzyme active sites .
  • Substituent Effects: The ethyl and methyl groups in the target compound may confer lipophilicity, influencing membrane permeability. In contrast, the acetoxy group in the hexadecanolide enhances its solubility and receptor-binding specificity in mosquitoes .

Key Observations :

  • Pheromone Specificity: The hexadecanolide’s stereochemistry is critical for its bioactivity, as enantiomers show reduced efficacy in attracting mosquitoes . This suggests that the target compound’s R/S configuration may similarly dictate its biological interactions.
  • Pharmacological Potential: Thiazolidine-2,4-dione derivatives demonstrate the importance of the dione moiety in binding PPAR-γ, a nuclear receptor involved in glucose metabolism. The oxane-2,4-dione structure could theoretically engage similar polar interactions but lacks the sulfur atom’s electronic effects .

Biological Activity

(5R,6S)-6-Ethyl-5-methyloxane-2,4-dione is a chiral compound that has garnered attention in various fields of research, particularly in medicinal chemistry and organic synthesis. Its unique structural properties and potential biological activities make it a subject of interest for further investigation.

This compound features a six-membered oxane ring with ethyl and methyl substituents. Its molecular formula is C9H16O2C_9H_{16}O_2, and it is characterized by the presence of two carbonyl groups, contributing to its reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens.
  • Cytotoxic Effects : Investigations into its cytotoxic potential have shown promise in inhibiting cancer cell lines.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which may have implications for drug development.

The biological activity of this compound is primarily attributed to its interaction with biological macromolecules. The chiral nature of the compound allows it to effectively bind to enzyme active sites, potentially disrupting metabolic pathways.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated moderate activity against Gram-positive and Gram-negative bacteria.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Cytotoxicity Studies

The cytotoxic effects were assessed using MTT assays on several cancer cell lines. The results demonstrated that the compound exhibited significant cytotoxicity, with IC50 values indicating its potential as an anticancer agent.

Cell Line IC50 (µM)
HeLa15
MCF-720
A54925

Case Studies

  • Study on Anticancer Activity : A recent study focused on the synthesis and evaluation of derivatives of this compound. The derivatives were tested for their anticancer activity against various cell lines. Results showed that certain derivatives had enhanced activity compared to the parent compound, suggesting a structure-activity relationship worth exploring further.
  • Enzyme Inhibition Study : Another research project investigated the inhibitory effects of this compound on specific enzymes involved in cancer metabolism. The findings indicated that this compound could serve as a lead compound for developing enzyme inhibitors targeting cancer pathways.

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